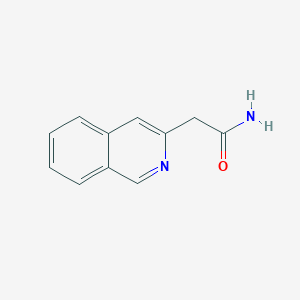

2-(Isoquinolin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-isoquinolin-3-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)6-10-5-8-3-1-2-4-9(8)7-13-10/h1-5,7H,6H2,(H2,12,14) |

InChI Key |

KCPPNFIKVKDWCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)N |

Origin of Product |

United States |

Chemical Derivatization and Structure Activity Relationship Sar Elucidation of Isoquinoline Acetamide Systems

Rational Design Principles for Structural Diversification of the 2-(Isoquinolin-3-yl)acetamide Core

The rational design of new chemical entities based on the this compound core is guided by established medicinal chemistry principles. A primary strategy involves the structural diversification of the core to explore new chemical space and modulate biological activity. This can be achieved by introducing a variety of substituents at different positions of the isoquinoline (B145761) ring and the acetamide (B32628) side chain. For instance, the synthesis of isoquinolin-2(1H)-yl-acetamide derivatives has been accomplished through a multi-component Ugi reaction followed by a copper-catalyzed cyclization, allowing for the introduction of diverse chemical moieties. acs.org

Key design principles include:

Substituent Modification: Introducing electron-donating or electron-withdrawing groups onto the isoquinoline ring system can significantly influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. acs.org

Side Chain Extension and Variation: Altering the length and composition of the acetamide side chain can impact the compound's flexibility, conformation, and ability to form key interactions within a binding pocket.

Introduction of Privileged Scaffolds: Hybridizing the isoquinoline acetamide core with other known pharmacologically active scaffolds, such as indole (B1671886) or triazole, is a rational approach to developing novel compounds with potentially synergistic or enhanced biological activities. mdpi.com

Synthesis and Characterization of Analogues and Homologues through Targeted Functionalization

The synthesis of analogues and homologues of this compound is a critical step in SAR studies. Various synthetic methodologies are employed to achieve targeted functionalization. A notable approach is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of diverse isoquinolin-2(1H)-yl-acetamide derivatives from a common intermediate. acs.org This method offers the advantage of creating a library of compounds by varying the starting aldehydes, isocyanides, and carboxylic acids. acs.org

For example, a series of isoquinolin-2(1H)-yl-acetamide derivatives (3a–3p) have been synthesized, demonstrating the versatility of this approach. acs.org The reaction of Ugi adducts with substituted ethanones under copper catalysis has yielded products with aryl and other substituents on the isoquinoline core in moderate to good yields (53–90%). acs.org

Characterization of these newly synthesized compounds is typically performed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the synthesized molecules. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. mdpi.com

Melting Point (m.p.) and Thin-Layer Chromatography (TLC): These techniques are used to assess the purity of the synthesized analogues. acs.org

A selection of synthesized isoquinolin-2(1H)-yl-acetamide analogues and their reported yields are presented in the table below.

| Compound ID | Substituent (R) | Yield (%) |

| 3a | Phenyl | 79 |

| 3b | 4-Bromophenyl | 70 |

| 3c | 1-Phenyl-2-methyl-ethyl | 62 |

| 3e | 1,2-Diphenyl-ethyl | 70 |

| 3m | Naphthalen-1-yl | 65 |

| Data sourced from a study on the divergent synthesis of isoquinolin-2(1H)-yl-acetamides. acs.org |

Investigation of Positional and Substituent Effects on Bio-Reactivity and Selectivity

The biological activity of isoquinoline acetamide derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring. SAR studies aim to systematically investigate these effects to identify key structural features responsible for potency and selectivity. nih.gov

For instance, in a series of N-(2-arylethyl) isoquinoline derivatives, it was found that a methoxy (B1213986) group at the 7-position and a hydroxyl group at either the 6- or 8-position of the isoquinoline ring were crucial for their antagonistic activity against the human scavenger receptor CD36. nih.gov Similarly, studies on other isoquinoline-based compounds have shown that substituents at the C-5 and C-8 positions can significantly impact their antitubercular activity. nih.gov

The electronic nature of the substituents also plays a critical role. For example, in the synthesis of isoquinolin-2(1H)-yl-acetamide derivatives, acetophenone (B1666503) (an aryl-substituted ethanone) provided an optimal yield, while the introduction of a weak electron-withdrawing group like 4-bromo resulted in a slightly lower yield. acs.org These observations suggest that both steric and electronic factors of the substituents influence the reactivity and, by extension, the biological profile of the final compounds.

Pharmacophore Identification and Mapping for Receptor/Enzyme Binding Interactions

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it For isoquinoline acetamide systems, identifying the pharmacophore helps in understanding how these molecules interact with their target receptors or enzymes and guides the design of new, more potent inhibitors. unina.itnih.gov

A pharmacophore model is typically generated by aligning a set of active compounds and identifying common features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups researchgate.net

For example, a pharmacophore model for DNA gyrase B inhibitors was developed based on the crystal structure of the enzyme in complex with a known inhibitor. acs.org This model, which included features like hydrogen bond acceptors and donors, was then used to screen a database of compounds and identify new potential inhibitors with a benzoxazine (B1645224) acetamide scaffold. acs.org A similar approach can be applied to isoquinoline acetamide derivatives to elucidate their binding mode and design novel analogs with improved affinity. researchgate.netacs.org

Application of Bioisosteric Replacements and Scaffold Hopping in Lead Optimization

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization. researchgate.netrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. researchgate.netnih.gov Replacing a part of a molecule with a bioisostere can improve its potency, selectivity, metabolic stability, or other pharmacokinetic properties. researchgate.net

In the context of isoquinoline acetamides, a common bioisosteric replacement could involve substituting the phenyl ring of a substituent with a bioisosteric heterocycle like pyridine (B92270) or thiophene. nih.gov For example, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) has been successfully employed to improve the metabolic stability of drug candidates. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. nih.govresearchgate.net This strategy is often used to discover novel chemical series with improved properties or to circumvent existing patents. researchgate.net For the this compound core, a scaffold hop could involve replacing the isoquinoline ring with another bicyclic heteroaromatic system, such as a quinoline (B57606) or a benzothiazole, while retaining the acetamide side chain that is crucial for biological activity. nih.govnih.gov The successful application of scaffold hopping has been demonstrated in the development of novel antimycobacterial agents by replacing an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system. nih.gov

Mechanistic Investigations of Biological Activities Mediated by Isoquinoline Acetamides

Detailed Enzyme Inhibition Studies

Comprehensive mechanistic studies detailing the inhibitory effects of 2-(Isoquinolin-3-yl)acetamide on several key enzymes are not readily found in the existing scientific literature. While related isoquinoline (B145761) compounds have shown activity against various enzymes, specific data for this compound is largely unavailable.

Elucidation of Monoamine Oxidase (MAO) Isozyme (MAO-A/B) Inhibition Mechanisms

No specific studies were identified that elucidate the mechanism of inhibition of Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) by this compound. Research into other isoquinoline derivatives has suggested potential for MAO inhibition, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Mechanistic Analysis of Cholinesterase (AChE/BuChE) Inhibition

There is a lack of available data on the mechanistic analysis of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) inhibition specifically by this compound.

Characterization of LRRK2 Kinase Inhibitory Modalities

The scientific literature does not currently contain characterizations of the inhibitory modalities of this compound on Leucine-rich repeat kinase 2 (LRRK2).

Investigation of HIV-1 Reverse Transcriptase Inhibition Pathways

Investigations into the specific pathways of HIV-1 Reverse Transcriptase inhibition by this compound have not been reported. While some quinolinonyl derivatives have been studied as inhibitors of the Ribonuclease H (RNase H) function of HIV-1 reverse transcriptase, this information does not pertain to the compound .

Mechanistic Insights into Lipoxygenase (LOX) and Thymidine Phosphorylase Inhibition

There are no available mechanistic insights into the inhibition of Lipoxygenase (LOX) or Thymidine Phosphorylase by this compound.

Cellular Pathway Modulation in Anti-Proliferative and Apoptotic Contexts

Specific studies detailing how this compound modulates cellular pathways to exert anti-proliferative and apoptotic effects are not present in the current scientific literature. While various acetamide (B32628) derivatives have been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cell lines, this research has not been specifically conducted on this compound.

Disruption of Tubulin Polymerization and Microtubule Dynamics

Isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and intracellular transport. researchgate.netnih.gov The mechanism often involves binding to tubulin, the protein subunit of microtubules.

A prominent mechanism for this class of compounds is their interaction with the colchicine-binding site on β-tubulin. nih.govmdpi.com By occupying this site, isoquinoline-based molecules can prevent the assembly of tubulin dimers into microtubules. This leads to a destabilization of the microtubule network, which is essential for the formation of the mitotic spindle during cell division. nih.govyoutube.com For instance, certain 2-styrylquinazolinones, which share structural similarities with isoquinoline scaffolds, have been shown to inhibit tubulin polymerization, leading to a disruption of the cellular microtubule system. nih.gov The consequence of this disruption is an arrest of the cell cycle in the G2/M phase, which can ultimately trigger cell death. nih.gov Research on isoquinoline-based biaryls has identified them as a novel scaffold for high-potency tubulin inhibitors that act on the colchicine domain, reinforcing this mechanism of action. nih.gov

Table 1: Isoquinoline Derivatives and their Effect on Microtubule Dynamics

| Compound Class | Specific Example | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|---|

| Isoquinoline-based biaryls | Not specified | Binds to colchicine domain of tubulin | Inhibition of tubulin polymerization | nih.gov |

| 2-Styrylquinazolinones | 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | Inhibition of tubulin assembly | Disruption of microtubule system, G2/M arrest | nih.gov |

| β-Lactam analogues | 3-(prop-1-en-2-yl)azetidin-2-one derivatives | Interact at the colchicine-binding site | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | mdpi.com |

Induction of Programmed Cell Death in Various Cellular Models

Isoquinoline acetamides and related derivatives can trigger programmed cell death, primarily apoptosis, through several distinct molecular pathways.

One key mechanism is the modulation of the inhibitor of apoptosis proteins (IAPs). Research has demonstrated that certain synthetic isoquinoline derivatives can inhibit IAPs, leading to the activation of caspases and subsequent execution of the apoptotic program in cancer cells. nih.gov The induction of apoptosis is often confirmed by cellular morphology changes, such as those observed through Hoechst staining, and quantified by methods like fluorescence-activated cell sorting (FACS). nih.gov

Another pathway involves the regulation of the Bcl-2 family of proteins. Studies on novel tetrahydro- researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-a]isoquinoline chalcones showed an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein BCL2. nih.gov This shift in the BAX/BCL2 ratio is a critical event that leads to mitochondrial dysfunction and the release of cytochrome c, activating the intrinsic apoptotic pathway. mdpi.com The activation of effector caspases, such as caspase-3 and caspase-9, is a common downstream event in this process. nih.govnih.govplos.org

Furthermore, some isoquinolinone derivatives have been found to induce GSDME-mediated pyroptosis, a form of programmed cell death distinct from apoptosis, in addition to inducing apoptosis. plos.org This process is dependent on the activation of caspase-3, which cleaves Gasdermin E (GSDME), leading to pore formation in the cell membrane and cell death. plos.org The natural isoquinoline alkaloid berberine has also been shown to induce DNA fragmentation and apoptosis through both intrinsic and extrinsic pathways.

Table 2: Mechanisms of Programmed Cell Death Induced by Isoquinoline Derivatives

| Compound/Derivative | Cellular Model | Key Mechanistic Events | Outcome | Reference |

|---|---|---|---|---|

| Synthetic Isoquinoline Derivatives | Ovarian Cancer Cells | Inhibition of Inhibitor of Apoptosis Proteins (IAPs) | Apoptosis | nih.gov |

| Tetrahydro- researchgate.netsemanticscholar.orgnih.govtriazolo[3,4-a]isoquinoline chalcones | Breast Carcinoma Cells | Upregulation of BAX, p53, caspase-3; Downregulation of BCL2 | Apoptosis, G1 phase cell cycle arrest | nih.gov |

| 3-Acyl Isoquinolin-1(2H)-one | Breast Cancer Cells | Upregulation of Bax, activation of caspases-3/7/9, downregulation of Bcl-2 | Apoptosis and GSDME-dependent pyroptosis | plos.org |

| Isoquinoline Alkaloids (e.g., Berberine, Emetine) | Trypanosomes | Inhibition of protein biosynthesis, DNA intercalation, microtubule disruption | Programmed Cell Death | mdpi.com |

Anti-Microbial and Anti-Parasitic Mechanisms of Action

Assessment of Bacterial Membrane and Cell Wall Integrity Compromise

The antibacterial activity of some isoquinoline derivatives is attributed to their ability to compromise the structural integrity of the bacterial cell envelope. Research into a novel chitosan derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan (AACS), demonstrated that it exerts its antibacterial effect through a membrane damage mechanism. nih.gov This compound was shown to cause a rapid increase in the release of intracellular components like nucleic acids and to increase membrane permeability, as confirmed by NPN uptake tests. nih.gov Scanning electron microscopy further visualized the disruption of bacterial membranes. nih.gov

Similarly, studies on a class of alkynyl isoquinolines revealed that a representative compound, HSN584, perturbs the biosynthesis of the S. aureus cell wall. nih.gov A significant inhibition of the incorporation of [3H] N-acetylglucosamine, a key precursor for cell wall synthesis, was observed at sub-inhibitory concentrations, indicating a direct interference with this essential pathway. nih.gov

Inhibition of Microbial Efflux Pumps and Virulence Factor Expression

A significant mechanism contributing to antibiotic resistance in bacteria is the action of multidrug efflux pumps, which actively extrude antimicrobial agents from the cell. nih.gov Compounds with a quinoline (B57606) or isoquinoline core structure have been investigated as efflux pump inhibitors (EPIs). nih.gov These EPIs can act as adjuvants, restoring the efficacy of conventional antibiotics that are otherwise expelled by the pumps. researchgate.netdntb.gov.ua For example, certain isoquinoline derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism that can reverse resistance to fluoroquinolones. nih.gov By blocking these pumps, EPIs increase the intracellular concentration of antibiotics, allowing them to reach their targets and exert their bactericidal or bacteriostatic effects. nih.govmdpi.com

Interference with Nucleic Acid and Protein Biosynthesis in Pathogens

Certain isoquinoline compounds have been shown to directly interfere with fundamental biosynthetic processes in bacteria. A study on the alkynyl isoquinoline HSN584 demonstrated its ability to significantly inhibit both DNA and RNA biosynthesis in S. aureus. nih.gov The experiments, which measured the incorporation of radiolabeled precursors ([3H] thymidine for DNA and [3H] uridine for RNA), showed a dose-dependent reduction in synthesis. nih.gov This inhibition occurred under conditions that did not significantly affect cell viability, suggesting a specific interference with these biosynthetic pathways rather than a result of general cytotoxicity. nih.gov Additionally, some trypanocidal alkaloids, including those with an isoquinoline structure, are known to exert their effects by inhibiting protein biosynthesis. mdpi.com

Neuropharmacological and Neuroprotective Activity Mechanisms

Isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms. researchgate.netmdpi.com These natural compounds can mitigate neuronal damage by targeting pathways involved in oxidative stress, inflammation, and programmed cell death.

One of the primary neuroprotective mechanisms is the reduction of oxidative stress. nih.gov Isoquinoline alkaloids can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which scavenge harmful reactive oxygen species (ROS). nih.govmdpi.com The presence of aromatic hydroxyl groups in the alkaloid structure is thought to be key to their antioxidant and metal ion chelating properties. mdpi.com

Another critical mechanism is the attenuation of neuroinflammation. nih.gov Compounds like berberine can inhibit the production of pro-inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2). nih.gov This anti-inflammatory action helps to protect the blood-brain barrier and reduce neuronal damage. nih.gov

Furthermore, isoquinoline alkaloids can regulate autophagy, a cellular process for degrading and recycling damaged components. researchgate.netnih.gov By modulating signaling pathways such as PI3K/AKT/mTOR, these compounds can influence autophagy levels, which plays a role in neuronal survival and function. nih.gov They also exert neuroprotective effects by reducing intracellular Ca2+ overload and inhibiting the production of intracellular toxic proteins. researchgate.net

Table 3: Neuroprotective Mechanisms of Isoquinoline Alkaloids

| Mechanism | Key Molecular Targets/Pathways | Effect | Reference |

|---|---|---|---|

| Reduction of Oxidative Stress | Antioxidant enzymes (CAT, SOD, GSH-Px) | Scavenging of reactive oxygen species (ROS) | nih.gov |

| Anti-inflammatory Activity | PI3K-AKT and NF-kB signaling pathways, TNF-α, COX-2, iNOS | Reduction of neuroinflammation, protection of blood-brain barrier | nih.gov |

| Regulation of Autophagy | PI3K/AKT/mTOR pathway, Beclin-1, LC3II/I | Modulation of cellular degradation and recycling processes | researchgate.netnih.gov |

| Other Mechanisms | Intracellular Ca2+ levels, intracellular toxic proteins | Reduction of excitotoxicity and protein aggregation | researchgate.net |

Ligand-Receptor Interactions at Dopamine Receptors (e.g., D3)

No studies were identified that have investigated the binding affinity or interaction of this compound with dopamine receptors, including the D3 subtype. Research on other isoquinoline derivatives has shown that the isoquinoline scaffold can be a key pharmacophore for dopamine receptor ligands; however, the specific activity of this compound remains uncharacterized.

Modulation of Neurotransmitter Systems and Signal Transduction

There is no available research detailing the effects of this compound on any neurotransmitter systems or associated signal transduction pathways. The influence of this specific compound on the release, uptake, or metabolism of neurotransmitters such as dopamine, serotonin, or norepinephrine has not been reported. Furthermore, its impact on downstream signaling cascades, such as those involving G-proteins or intracellular second messengers, is unknown.

Anti-Inflammatory and Antioxidant Pathways

While some isoquinoline and acetamide derivatives have been reported to possess anti-inflammatory and antioxidant properties, no studies have specifically evaluated this compound for these activities. There is no information regarding its potential to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB), nor have its antioxidant capacities, for instance, its ability to scavenge free radicals or induce antioxidant enzymes, been assessed.

Computational and Theoretical Chemistry Applications in Isoquinoline Acetamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "2-(Isoquinolin-3-yl)acetamide," molecular docking is employed to understand its potential interactions with biological targets, such as enzymes or receptors.

Research on structurally related isoquinoline (B145761) derivatives has demonstrated the utility of molecular docking in elucidating binding modes. For instance, studies on N-aryl-2-(N-disubstituted) acetamide (B32628) compounds have used molecular docking to predict their binding affinity and interactions with neurodegenerative enzymes. uobasrah.edu.iq Similarly, docking studies on quinoline (B57606) and isoquinoline derivatives have been instrumental in identifying key interactions with target proteins. nih.gov

The process involves creating a three-dimensional model of "this compound" and docking it into the active site of a target protein. The scoring functions then estimate the binding affinity, and the resulting poses reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For "this compound," the isoquinoline ring can participate in π-π stacking with aromatic residues like tyrosine or tryptophan in the active site, while the acetamide moiety can form hydrogen bonds with appropriate donor or acceptor groups. mdpi.comnih.gov

A hypothetical molecular docking scenario for "this compound" is presented in the table below, illustrating potential interactions with a generic kinase active site.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond | Acetamide NH | Aspartate, Glutamate |

| Hydrogen Bond | Acetamide C=O | Lysine, Arginine |

| π-π Stacking | Isoquinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Isoquinoline Ring | Leucine, Isoleucine, Valine |

These predicted interactions provide a structural basis for the observed biological activity and guide the design of analogues with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Energetics

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions. By simulating the movement of atoms over time, MD can explore the conformational landscape of "this compound" and its complex with a target protein, providing insights into the stability of the binding pose and the energetics of the interaction. nih.gov

For isoquinoline and quinoline derivatives, MD simulations have been used to assess the stability of docked complexes and to observe the flexibility of both the ligand and the protein. nih.govmdpi.comeurekaselect.com These simulations can reveal subtle conformational changes that are not apparent from static docking studies. The root mean square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the simulation.

Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD trajectories. nih.gov These calculations take into account the contributions of van der Waals forces, electrostatic interactions, and solvation energies.

The following table summarizes the key applications of MD simulations in the study of "this compound."

| Application | Description | Key Metrics |

| Conformational Analysis | Exploration of the different shapes the molecule can adopt. | Dihedral angle distributions, Ramachandran plots (for proteins) |

| Binding Pose Stability | Assessment of the stability of the ligand in the protein's active site. | Root Mean Square Deviation (RMSD) |

| Binding Energetics | Calculation of the free energy of binding. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) |

| Water Molecule Dynamics | Analysis of the role of water molecules in mediating ligand-protein interactions. | Water residence times |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules like "this compound". nih.gov These methods can be used to calculate a variety of molecular properties that are crucial for understanding chemical behavior.

Studies on isoquinoline-functionalized chromophores have utilized DFT and Time-Dependent DFT (TD-DFT) to investigate their electronic and non-linear optical properties. nih.gov For "this compound," DFT calculations can be employed to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov

Quantum chemical calculations are also valuable for predicting spectroscopic properties. For example, theoretical UV-Vis, IR, and NMR spectra can be calculated and compared with experimental data to confirm the structure of a synthesized compound. fiveable.me This is particularly useful in the characterization of novel isoquinoline derivatives.

The table below lists some of the key properties of "this compound" that can be predicted using quantum chemical calculations.

| Property | Significance |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Provides insight into the distribution of electrons within the molecule. |

| Dipole Moment | Relates to the polarity of the molecule. |

| Predicted Spectroscopic Data (UV-Vis, IR, NMR) | Aids in structural elucidation and characterization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgbenthamdirect.com For isoquinoline derivatives, QSAR studies have been successfully applied to predict their inhibitory activity against various targets. researchgate.netjapsonline.comnih.gov

The development of a QSAR model for a series of "this compound" analogues would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. benthamdirect.com For example, a QSAR study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key descriptors that influence their inhibitory activity. researchgate.netjapsonline.com

The general workflow for a QSAR study is outlined in the table below.

| Step | Description |

| Data Set Collection | A set of compounds with known biological activity is gathered. |

| Molecular Descriptor Calculation | Various 2D and 3D descriptors are calculated for each molecule. |

| Model Building | A statistical model is created to correlate descriptors with activity. |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| Activity Prediction | The validated model is used to predict the activity of new compounds. |

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Profiles

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. nih.gov In silico ADME prediction tools have become increasingly popular as they can provide an early indication of a compound's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested. semanticscholar.orgresearchgate.net

For "this compound," various computational models can be used to predict its ADME properties. These models are typically based on large datasets of experimentally determined ADME data and use machine learning algorithms to make predictions based on a compound's chemical structure. semanticscholar.org

Several studies on isoquinoline and quinoline derivatives have incorporated in silico ADME predictions to evaluate their drug-likeness. uobasrah.edu.iqmdpi.combenthamdirect.com Parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes are commonly predicted.

The following table provides examples of ADME parameters that can be predicted for "this compound" using in silico tools.

| ADME Parameter | Predicted Property | Importance |

| Absorption | Oral Bioavailability | Likelihood of being absorbed after oral administration. |

| Caco-2 Permeability | Indication of intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Extent to which the compound binds to proteins in the blood. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Potential for drug-drug interactions and metabolic stability. |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Potential for renal excretion. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. benthamdirect.comdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. fiveable.menih.gov

For the "this compound" scaffold, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening, with the aim of identifying novel compounds with different chemical scaffolds but similar pharmacophoric features. nih.govscispace.com

Pharmacophore-based virtual screening has been successfully applied to identify novel inhibitors for various targets using isoquinoline and other heterocyclic scaffolds. rug.nl This approach allows for the rapid and cost-effective exploration of vast chemical space to discover new lead compounds. scispace.com

The key steps in pharmacophore modeling and virtual screening are summarized in the table below.

| Step | Description |

| Pharmacophore Model Generation | Identification of key chemical features and their spatial arrangement. |

| Database Preparation | A large library of chemical compounds is prepared in a 3D format. |

| Virtual Screening | The pharmacophore model is used to search the database for matching compounds. |

| Hit Filtering and Prioritization | The identified hits are filtered based on various criteria and prioritized for further evaluation. |

Advanced Analytical Method Development for the Characterization and Quantification of Isoquinoline Acetamides

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of isoquinoline (B145761) acetamides. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the precise molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate molecular architecture of isoquinoline derivatives. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are often necessary for complete and unambiguous assignments, especially for complex isomeric structures.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons within the "2-(Isoquinolin-3-yl)acetamide" molecule. For the closely related isoquinolin-2(1H)-yl-acetamide scaffold, detailed 2D NMR analyses have been performed to confirm the structure of newly synthesized derivatives. nih.govacs.org For instance, HMBC correlations are crucial in assigning the quaternary carbons of the isoquinoline ring and the carbonyl groups of the acetamide (B32628) side chain.

The following table illustrates the type of data that can be obtained from 2D NMR for a representative isoquinolin-2(1H)-yl-acetamide derivative, which serves as a model for the analysis of "this compound".

| NMR Experiment | Information Obtained | Example Application for Isoquinoline Acetamide Scaffold |

| ¹H-¹H COSY | Shows coupling between adjacent protons. | Identifies neighboring protons within the isoquinoline ring system and the acetamide side chain. |

| HSQC | Correlates protons directly bonded to carbons. | Assigns the chemical shifts of protonated carbons in the molecule. |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, confirming the position of substituents and the linkage between the isoquinoline core and the acetamide moiety. nih.govacs.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isoquinoline acetamides, providing precise mass measurements that allow for the determination of the elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds, typically observing the protonated molecule [M+H]⁺.

The high mass accuracy of HRMS, often in the sub-ppm range, enables the confident confirmation of the molecular formula of "this compound". For a series of synthesized isoquinolin-2(1H)-yl-acetamide derivatives, HRMS (ESI) was successfully used to confirm their elemental composition by comparing the calculated and found mass-to-charge ratios ([M+H]⁺). nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can be performed to study its fragmentation pattern. This provides valuable structural information by identifying characteristic neutral losses and fragment ions, which can help to confirm the presence of the isoquinoline and acetamide moieties.

Below is a table summarizing the HRMS data for a representative isoquinolin-2(1H)-yl-acetamide derivative, which exemplifies the data expected for "this compound".

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide | C₂₁H₂₂N₂O₂ | 335.1754 | 335.1746 | researchgate.net |

| 2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide | C₂₁H₂₁BrN₂O₂ | 413.0859 | 413.0858 | nih.gov |

| N-(tert-Butyl)-2-(1-oxo-3,4-diphenylisoquinolin-2(1H)-yl)acetamide | C₂₇H₂₆N₂O₂ | 411.2054 | 411.2059 | nih.gov |

X-ray Crystallography for Crystalline Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration of chiral centers. For novel isoquinoline acetamide derivatives, X-ray crystallography has been employed to unambiguously elucidate their molecular structures. nih.govacs.org

The determination of the crystal structure of "this compound" would provide invaluable insights into its solid-state conformation, intermolecular interactions such as hydrogen bonding, and crystal packing. This information is critical for understanding its physical properties and for computational modeling studies. While the crystal structure for the specific title compound is not reported, the successful crystallographic analysis of related isoquinolin-2(1H)-yl-acetamides demonstrates the feasibility of this technique for this class of compounds. nih.govacs.org

Sophisticated Chromatographic and Electrophoretic Separation Methodologies

The separation and quantification of "this compound" from reaction mixtures, impurities, or biological matrices require the use of high-performance separation techniques.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that utilizes columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).

The development of a robust UHPLC method for "this compound" would involve the optimization of several parameters, including the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water), and the pH and type of buffer. A typical UHPLC-UV method would be suitable for routine purity analysis and quantification. Coupling UHPLC with mass spectrometry (UHPLC-MS) would provide a highly sensitive and selective method for the detection and quantification of the compound in complex matrices. While a specific UHPLC method for "this compound" has not been detailed in the literature, methods for the separation of other isoquinoline alkaloids are well-established and could be adapted.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex mixtures, offering high resolution and sensitivity with very low sample consumption.

CE-MS has been successfully applied to the analysis of various isoquinoline alkaloids in complex matrices such as plant extracts. The technique is particularly well-suited for the analysis of polar and charged compounds. For the analysis of "this compound," a CE-MS method would likely involve a cationic approach, where the compound is protonated in an acidic background electrolyte. The separation would be influenced by the pH and composition of the electrolyte. The mass spectrometer would provide sensitive and selective detection.

The following table outlines typical parameters for the CE-MS analysis of isoquinoline alkaloids, which could serve as a starting point for method development for "this compound".

| Parameter | Typical Conditions | Reference |

| Capillary | Fused-silica | |

| Background Electrolyte | Ammonium acetate (B1210297) or formate (B1220265) buffer (acidic pH) | |

| Separation Voltage | 20-30 kV | |

| Injection Mode | Hydrodynamic or electrokinetic | |

| Ionization Source | Electrospray Ionization (ESI) | |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, many derivatives and related isoquinoline alkaloids possess stereogenic centers, making the assessment of enantiomeric purity a critical aspect of their development. mdpi.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive technique for separating enantiomers and accurately determining the enantiomeric excess (e.e.) of a sample. sigmaaldrich.com

The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For isoquinoline derivatives, polysaccharide-based and cyclodextrin-based CSPs have demonstrated superior performance. mdpi.com

Polysaccharide-Based CSPs: Columns such as Chiralpak AD, which utilizes amylose (B160209) derivatives, are highly effective for the chiral resolution of a wide range of compounds, including benzyltetrahydroisoquinoline alkaloids. mdpi.com The separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide structure.

Cyclodextrin-Based CSPs: These phases, like CYCLOBOND™, use derivatized cyclodextrins bonded to silica. The hydrophobic cavity of the cyclodextrin (B1172386) molecule allows for inclusion complex formation with parts of the analyte, while interactions with the functional groups on the rim of the cyclodextrin provide the basis for chiral discrimination. sigmaaldrich.com

The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline resolution of the enantiomeric peaks.

Table 1: Illustrative Chiral HPLC Method Parameters for an Isoquinoline Acetamide Derivative

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table outlines typical starting conditions for the chiral separation of an isoquinoline-based compound. Users can sort and filter to understand the interplay of different parameters in method development.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace-Level Detection and Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive vibrational spectroscopy technique capable of detecting analytes at extremely low concentrations, potentially down to the single-molecule level. wikipedia.org This makes it a powerful tool for trace-level detection and for obtaining a unique molecular fingerprint of a compound like this compound.

The SERS effect arises from the massive enhancement of the Raman scattering signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold (Au) or silver (Ag). wikipedia.org The enhancement is primarily driven by two mechanisms:

Electromagnetic Enhancement: The excitation laser interacts with the metallic nanostructure, inducing localized surface plasmons. This creates a highly amplified electromagnetic field at the surface, which enhances both the incident and scattered radiation. wikipedia.orgnju.edu.cn

Chemical Enhancement: A charge-transfer mechanism between the analyte and the metal surface can also contribute to the signal enhancement, particularly for molecules that can chemically adsorb to the surface. wikipedia.org

For this compound, the nitrogen atom of the isoquinoline ring and the lone pair electrons of the amide group can facilitate adsorption onto the SERS substrate. The resulting SERS spectrum would provide a detailed molecular fingerprint, with significant enhancement of vibrational modes associated with the isoquinoline ring system. This allows for unambiguous identification and differentiation from structurally similar molecules.

Table 2: Predicted Prominent SERS Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~1610-1630 | Ring C=C/C=N Stretching | Isoquinoline Ring |

| ~1500-1580 | Ring Breathing Mode | Isoquinoline Ring |

| ~1350-1400 | In-plane Ring Deformation | Isoquinoline Ring |

| ~1660-1680 | Amide I (C=O Stretch) | Acetamide Group |

| ~1250-1300 | C-N Stretching | Amide/Isoquinoline Link |

| ~990-1020 | Ring Breathing (Symmetric) | Isoquinoline Ring |

This interactive table presents the expected Raman shifts for the key functional groups in this compound. These specific bands are anticipated to be strongly enhanced in a SERS analysis, providing a characteristic fingerprint for the molecule.

Methodologies for Impurity Profiling and Quality Control of Synthetic Batches

Impurity profiling is a mandatory step in the quality control of any active pharmaceutical ingredient (API) to ensure its safety and purity. daneshyari.com For synthetic batches of this compound, a systematic approach is required to identify and quantify process-related impurities and potential degradation products. The primary analytical tool for this purpose is RP-HPLC, often coupled with photodiode array (PDA) and mass spectrometry (MS) detectors. daneshyari.comresearchgate.net

Potential impurities can originate from various sources throughout the synthetic process:

Starting Materials: Unreacted precursors used in the synthesis.

Intermediates: Compounds formed during intermediate steps of the synthesis that were not fully converted to the final product. Common isoquinoline syntheses like the Bischler–Napieralski or Pictet–Spengler reactions involve specific intermediates that could persist. pharmaguideline.comijpsjournal.com

By-products: Resulting from side reactions or alternative reaction pathways.

Reagents and Catalysts: Residual amounts of reagents, solvents, or catalysts used in the synthesis.

Degradation Products: Impurities formed by the degradation of the final compound under storage or stress conditions (e.g., oxidation, hydrolysis). Isoquinoline rings can be susceptible to oxidation under certain conditions. pharmaguideline.com

A stability-indicating HPLC method must be developed to separate the main compound from all known and potential impurities. This involves testing different stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile or methanol with buffered aqueous phases at different pH values), and gradient elution profiles. Forced degradation studies are performed to intentionally degrade the sample with acid, base, heat, light, and oxidative agents to ensure that the method can resolve the resulting degradants from the parent peak.

Table 3: Potential Process-Related Impurities and Degradants of this compound

| Compound Name | Structure | Potential Origin |

| Isoquinoline-3-carbonitrile | C₁₀H₆N₂ | Starting material or synthetic precursor |

| Isoquinoline-3-carboxylic acid | C₁₀H₇NO₂ | Hydrolysis of nitrile or amide intermediate |

| 2-(1-Oxoisoquinolin-2(1H)-yl)acetamide | C₁₁H₁₀N₂O₂ | Oxidation product (N-oxide) |

| Ethyl 2-(isoquinolin-3-yl)acetate | C₁₃H₁₃NO₂ | Impurity from synthesis using ethyl bromoacetate |

| Isoquinoline | C₉H₇N | Degradation or synthetic by-product |

This interactive table lists potential impurities that could be present in synthetic batches of this compound. Understanding the origin of these impurities is crucial for optimizing the synthesis and purification processes to ensure the quality of the final product.

Emerging Applications and Translational Potential in Chemical Biology and Medicinal Chemistry

Development of 2-(Isoquinolin-3-yl)acetamide-Based Chemical Probes for Biological Target Validation

Chemical probes are indispensable small molecules used to study and validate the function of biological targets in disease processes. nih.govsnv63.ru The development of chemical probes based on the this compound scaffold holds significant potential for elucidating the mechanism of action of this class of compounds. A well-designed probe should exhibit high potency and selectivity for its target and contain a functional handle for introducing reporter tags (like fluorophores or biotin) or reactive groups for covalent modification. researchgate.net

To transform this compound into a chemical probe, synthetic strategies would involve modifying the core structure without compromising its binding affinity to a target protein. For instance, functional groups could be introduced at positions on the isoquinoline (B145761) ring or the acetamide (B32628) side chain that are not critical for biological activity. These modifications would allow for the attachment of:

Affinity-based tags: Biotin can be appended for use in pull-down assays to identify binding partners from cell lysates.

Fluorescent labels: Dyes can be attached to visualize the subcellular localization of the target protein via microscopy.

Photo-affinity labels: Groups like benzophenones or aryl azides can be incorporated to enable covalent cross-linking to the target protein upon UV irradiation, facilitating definitive target identification.

The use of such probes is crucial for target validation, providing direct evidence of target engagement in a cellular context and helping to unravel the biological pathways modulated by this compound and its derivatives. nih.gov PROTAC (PROteolysis TArgeting Chimeras) degraders, which are versatile chemical tools, also represent an advanced form of chemical probe that could be developed from this scaffold to study target biology. rsc.org

Strategies for Lead Compound Identification and Optimization in Drug Discovery Programs

A lead compound is a chemical entity showing desired biological activity that serves as the starting point for extensive modification to produce a clinical candidate. danaher.comslideshare.net this compound itself can be considered a lead compound due to the established bioactivity of the isoquinoline scaffold. researchgate.net The process of lead optimization aims to enhance the compound's desirable properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. danaher.comcreative-biostructure.com

Key optimization strategies for the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies: This involves the systematic synthesis of analogues by modifying specific parts of the molecule. For the this compound core, this could involve substitutions on the isoquinoline ring or alterations to the acetamide group to determine which structural features are critical for activity. danaher.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing biological activity. For example, the amide bond in the acetamide side chain could be replaced with other stable linkers.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the activity of virtual compounds, guiding the synthesis of the most promising derivatives and accelerating the optimization cycle. creative-biostructure.comresearchgate.net

The following table outlines potential modifications to the this compound scaffold for lead optimization.

| Modification Site | Strategy | Objective |

| Isoquinoline Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Enhance binding affinity, improve selectivity, and modulate metabolic stability. |

| Acetamide Nitrogen | N-alkylation or N-arylation. | Alter lipophilicity, permeability, and potential for hydrogen bonding. |

| Carbonyl Group | Replacement with other functional groups (e.g., thioamide, sulfonamide). | Modify chemical stability and binding interactions. |

| Methylene Bridge | Introduction of substituents or conformational constraints (e.g., cyclization). | Optimize spatial orientation for target binding and reduce metabolic susceptibility. |

These iterative cycles of design, synthesis, and testing are fundamental to transforming a preliminary hit into a viable drug candidate. danaher.comnih.gov

Application in Fragment-Based Drug Discovery and Design

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). researchoutreach.orgnih.gov These fragments typically bind to biological targets with low affinity, but they do so efficiently, making them excellent starting points for building more potent drug candidates. nih.govmdpi.com The isoquinoline core is a good template for FBDD, and this compound, with its relatively simple structure, is well-suited to serve as a fragment. researchoutreach.org

The FBDD process involving a fragment like this compound would proceed through several stages:

Fragment Screening: A library containing this compound and similar small molecules would be screened against a target protein using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), X-ray crystallography, or NMR spectroscopy to detect weak binding events. drugdiscoverychemistry.com

Hit Validation: Confirmed fragment hits are validated, and their binding mode to the target is determined, often through high-resolution structural studies.

Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use this information to design more potent compounds. This can be achieved through:

Fragment Growing: Extending the fragment by adding new functional groups that can form additional interactions with the target protein. mdpi.com

Fragment Merging: Combining two or more fragments that bind to adjacent sites on the target to create a single, more potent molecule. researchoutreach.org

Fragment Linking: Connecting two fragments that bind to distinct pockets with a chemical linker.

FBDD has proven successful in identifying drug candidates for challenging targets, and the use of the this compound scaffold within this framework could uncover novel inhibitors for various protein classes. researchoutreach.orgnih.gov

Prodrug Design and Advanced Drug Delivery System Concepts for Isoquinoline Acetamides

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpcbs.comnih.gov This approach is used to overcome undesirable drug properties such as poor solubility, low permeability, chemical instability, or rapid metabolism. mdpi.comewadirect.com The this compound structure contains a secondary amide, which can be chemically modified to create various types of prodrugs.

Prodrug strategies for isoquinoline acetamides could include:

Improving Aqueous Solubility: Attaching highly polar or ionizable promoieties (e.g., phosphates, amino acids) to the molecule can significantly increase its water solubility, which is beneficial for intravenous formulations. ewadirect.com Upon administration, endogenous enzymes like phosphatases or peptidases would cleave the promoiety to release the active drug. nih.gov

Enhancing Membrane Permeability: To improve oral absorption, lipophilic groups can be attached to mask the polar amide N-H bond, thereby increasing the molecule's ability to cross cell membranes. mdpi.com These lipophilic esters or other linkages would be cleaved by esterases in the body.

Targeted Delivery: A promoiety can be designed to be recognized by specific enzymes or transporters that are overexpressed in target tissues (e.g., tumors). slideshare.net This ensures that the active drug is released preferentially at the site of action, increasing efficacy and reducing systemic toxicity. ewadirect.com

The table below summarizes potential prodrug concepts for this compound.

| Prodrug Strategy | Promoiety | Activation Mechanism | Objective |

| Carrier-Linked (Solubility) | Phosphate, Amino Acid, PEG | Enzymatic cleavage (phosphatases, peptidases) | Increase aqueous solubility for parenteral delivery. |

| Carrier-Linked (Permeability) | Alkyl/Aryl Esters, Acyloxyalkyl groups | Enzymatic cleavage (esterases) | Enhance lipophilicity and oral bioavailability. mdpi.com |

| Targeted Delivery | Peptide, Saccharide | Specific enzymes at target site (e.g., tumor-specific proteases) | Achieve site-specific drug release, minimizing off-target effects. slideshare.net |

These prodrug approaches, combined with advanced drug delivery systems like nanoparticles or liposomes, could significantly enhance the therapeutic potential of drugs derived from the this compound scaffold. ijpcbs.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel and More Efficient Synthetic Pathways for Diversified Scaffolds

A significant challenge in the field is the development of versatile and efficient synthetic routes to access a wide array of isoquinoline (B145761) derivatives. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established for certain substitution patterns, they may not be optimal for producing 3-substituted isoquinolines. mdpi.com Future research should focus on novel synthetic methodologies that allow for the specific and efficient synthesis of compounds like 2-(Isoquinolin-3-yl)acetamide.

Recent advancements in transition-metal-catalyzed reactions and C-H activation could provide new avenues for the construction of the isoquinoline core with substitution at the 3-position. nih.gov Furthermore, multicomponent reactions (MCRs) have shown promise in the rapid generation of diverse molecular scaffolds. For instance, an efficient Ugi-4CR/copper(I) catalytic system has been developed for the synthesis of isoquinolin-2(1H)-yl-acetamide derivatives, highlighting the potential of MCRs in this area. rug.nl Adapting such strategies for the synthesis of 3-substituted isoquinolines would be a valuable contribution.

The development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry is another important consideration. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste production. nih.gov

Identification and Validation of New Biological Targets and Disease Indications

The biological activities of isoquinoline derivatives are diverse, with reported effects including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.org However, for this compound specifically, there is a lack of data regarding its biological targets and potential therapeutic applications. A crucial area for future research is the systematic biological evaluation of this compound and its derivatives.

High-throughput screening of this compound against a panel of biological targets could uncover novel activities. Given that substitution at the 3-position of the isoquinoline ring has been associated with anticancer activity, this would be a logical starting point for investigation. semanticscholar.org For example, a related compound, 2-cyano-N-(quinolin-3-yl)acetamide, has been synthesized and evaluated for its antitumor effects. researchgate.net

Furthermore, exploring the potential of this compound in other therapeutic areas is warranted. For instance, various isoquinoline derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase and cholinesterase, which are relevant to neurodegenerative diseases. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process. For a novel compound like this compound, in silico methods can be employed to predict its physicochemical properties, potential biological targets, and metabolic fate. researchgate.net

Molecular docking studies could be used to screen virtual libraries of this compound derivatives against known protein targets. This can help in prioritizing compounds for synthesis and experimental testing. For example, computational studies have been used to design and evaluate flavonoid acetamide (B32628) derivatives for their biological and pharmacokinetic properties. researchgate.net

Once promising candidates are identified through computational screening, their synthesis and biological evaluation can be carried out. The experimental data can then be used to refine the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. This synergistic approach can lead to the more rapid and cost-effective discovery of new drug candidates.

Addressing Synthetic Scalability and Cost-Effectiveness for Industrial Relevance

For any promising therapeutic agent, the ability to synthesize it on a large scale in a cost-effective manner is crucial for its industrial viability. While many novel synthetic methods are developed on a laboratory scale, their scalability can be a significant challenge. Future research should not only focus on the novelty of synthetic routes to this compound and its analogues but also on their practicality for industrial production.

This involves optimizing reaction conditions to maximize yield and minimize the use of expensive reagents and catalysts. For example, gram-scale synthesis has been demonstrated for isoquinolin-2(1H)-yl-acetamide derivatives, which is a step towards industrial applicability. rug.nl The development of continuous flow synthesis methods could also offer advantages in terms of scalability, safety, and efficiency.

A thorough cost analysis of different synthetic routes should be conducted to identify the most economically viable option for large-scale production. This will be a critical factor in the translation of any research findings into a commercially available therapeutic.

Design and Development of Multi-Target Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for such diseases. The isoquinoline scaffold, with its potential for diverse functionalization, is an attractive template for the design of MTDLs. researchgate.net

Future research could focus on designing derivatives of this compound that incorporate pharmacophores known to interact with different biological targets. For instance, by combining the isoquinoline-3-acetamide core with a moiety known to inhibit a specific kinase, it might be possible to create a dual-action anticancer agent. The synthesis and biological evaluation of benzothiazole-isoquinoline derivatives as multi-target ligands for neurodegenerative diseases serves as an example of this approach. researchgate.net

Computational methods will be invaluable in the rational design of such MTDLs, helping to predict the binding of the designed molecules to their intended targets and to optimize their pharmacokinetic properties. The successful development of MTDLs based on the this compound scaffold could lead to more effective and safer therapies for complex diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Isoquinolin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling isoquinoline derivatives with activated acetamide precursors. For example, amide bond formation using coupling agents like HATU or EDCI with DIPEA as a base in DMF at room temperature (RT) is common . Optimization may include solvent screening (e.g., THF vs. DMF), temperature control (-70°C for sensitive intermediates), and stoichiometric adjustments (e.g., 1.2–1.5 equivalents of acyl chloride). Monitoring via TLC or HPLC is critical to assess reaction progress .

- Key Data : Yields range from 45% to 78% depending on substituent steric effects. For example, bulky groups on the isoquinoline core reduce coupling efficiency .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

- Methodology :

- 1H NMR : Look for characteristic peaks: δ 8.5–9.0 ppm (isoquinoline aromatic protons), δ 2.0–2.5 ppm (acetamide methylene), and δ 10.5–11.0 ppm (amide NH, if not deuterated) .

- MS : Molecular ion peaks [M+H]+ should match the calculated molecular weight (e.g., C₁₁H₁₀N₂O: 186.08 g/mol). Fragmentation patterns often include loss of the acetamide moiety (-59 Da) .

- Data Contradictions : Overlapping aromatic signals in crowded regions (δ 7.0–8.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Introduce substituents at the isoquinoline C1 or C4 positions to modulate electron density and steric bulk. For example, electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets .

- Replace the acetamide moiety with sulfonamide or urea groups to alter hydrogen-bonding interactions .

Q. What strategies resolve contradictions in spectral data versus computational modeling predictions for this compound analogs?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate incorrect regiochemistry or impurities .

- Use X-ray crystallography to validate 3D conformation. For example, dihedral angles between the isoquinoline and acetamide groups influence π-π stacking in protein binding .

Q. How do reaction conditions influence regioselectivity in the functionalization of this compound?

- Case Study : Electrophilic substitution (e.g., nitration) favors the C5 position of isoquinoline under acidic conditions (H₂SO₄/HNO₃), while Friedel-Crafts acylation targets C1 in the presence of AlCl₃ .

- Data-Driven Optimization : Kinetic studies show that lower temperatures (-10°C) reduce byproduct formation during halogenation .

Experimental Design Challenges

Q. What computational tools predict the metabolic stability of this compound derivatives?

- Methodology :

- Use in silico tools like SwissADME to calculate lipophilicity (LogP), polar surface area (PSA), and cytochrome P450 interactions. Derivatives with LogP <3 and PSA >60 Ų exhibit improved metabolic stability .

- Molecular docking (AutoDock Vina) identifies potential oxidative hotspots (e.g., benzylic carbons) .

Q. How can conflicting solubility data between theoretical and experimental measurements be reconciled?

- Methodology :

- Experimental: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4). For example, solubility in PBS (pH 7.4) is often 10–50 µM, lower than predicted due to aggregation .

- Theoretical: Adjust COSMO-RS simulations to account for crystal lattice energy, which underestimates experimental solubility by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.